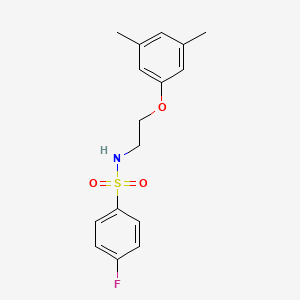
N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a fluorobenzene group, which is a common motif in medicinal chemistry due to the unique properties of fluorine, and a dimethylphenoxy group, which could potentially contribute to the compound’s lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The sulfonamide group might participate in reactions such as hydrolysis or substitution, while the fluorine atom on the benzene ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and fluorobenzene groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of new platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide has been studied, contributing to the field of inorganic chemistry and crystallography (Amim et al., 2008).
- Research on the structural characterization of similar compounds, such as N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, has been conducted, providing insights into their molecular properties (Catsoulacos & Camoutsis, 1976).
Biological Screening and Pharmacological Studies
- Compounds like N-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides have been synthesized and evaluated for their antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman et al., 2014).
- The anticancer properties of certain derivatives, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, have been investigated, highlighting their potential in oncology research (Zhang et al., 2010).
Chemical Modifications and Synthesis Techniques
- The development of N-fluorobenzenesulfonimide as a novel nitrogen source for C–N bond formation showcases advancements in organic synthesis techniques (Li & Zhang, 2014).
- Studies on the enantioselective fluorination of compounds using N-fluorobenzenesulfonamides have been conducted, contributing to the field of stereochemistry (Wang et al., 2014).
Applications in Chromatography
- N-dimethylaminomethylene derivatives have been used for the gas-liquid chromatography of primary sulfonamides, improving analytical chemistry techniques (Vandenheuvel & Gruber, 1975).
Anti-HIV Activity
- Derivatives like 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones have been synthesized and shown to possess anti-HIV-1 activity, indicating their importance in antiviral research (Novikov et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12-9-13(2)11-15(10-12)21-8-7-18-22(19,20)16-5-3-14(17)4-6-16/h3-6,9-11,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUSRJAVYQSPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)
![2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2797429.png)
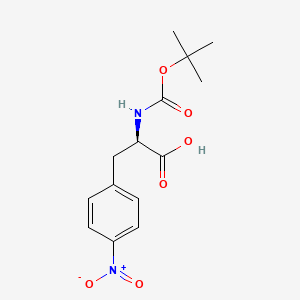
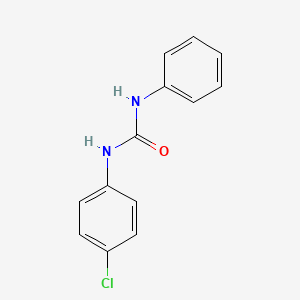
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)

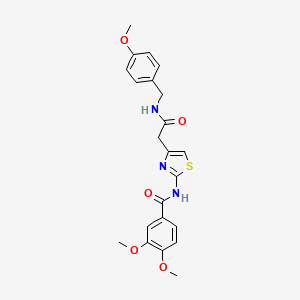

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)
![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)
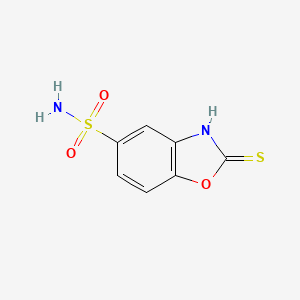
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)
